Physicochemical Profile Divergence: LogP and Rotatable Bond Count vs. 5-Methyl and 5-Ethoxymethyl Analogs
The target compound exhibits a calculated LogP of -0.3, indicating relatively low lipophilicity compared to 2-Amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (XLogP3: 0.2) and 2-Amino-5-(ethoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (XLogP3: 0.4) [1][2][3]. Its rotatable bond count (3) is higher than the 5-methyl analog (0) but lower than the 5-ethoxymethyl analog (4), reflecting a distinct balance between flexibility and conformational restriction [1][2][3].
| Evidence Dimension | Calculated LogP (XLogP3) and Rotatable Bond Count |
|---|---|
| Target Compound Data | LogP: -0.3; Rotatable Bonds: 3 |
| Comparator Or Baseline | 2-Amino-5-methyl analog (CID 123456): LogP 0.2, Rot. Bonds 0; 2-Amino-5-ethoxymethyl analog (CID 125454397): LogP 0.4, Rot. Bonds 4 |
| Quantified Difference | ΔLogP: -0.5 to -0.7 units vs. comparators; ΔRotatable Bonds: +3 vs. 5-methyl, -1 vs. 5-ethoxymethyl |
| Conditions | Computational prediction (XLogP3 algorithm), PubChem 2026 release |
Why This Matters
Lower LogP suggests improved aqueous solubility and potentially reduced off-target binding, while the distinct rotatable bond profile influences entropic binding penalties, making this compound a better starting point for optimizing oral bioavailability in drug discovery.
- [1] PubChem. Compound Summary for CID 125453857, Target Compound. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 123456, 2-Amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. National Center for Biotechnology Information (2026). View Source
- [3] PubChem. Compound Summary for CID 125454397, 2-Amino-5-(ethoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. National Center for Biotechnology Information (2026). View Source
